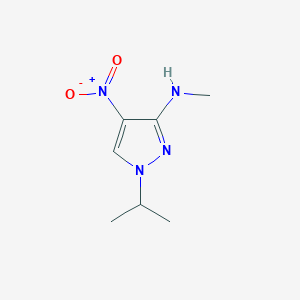

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Descripción

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: is a chemical compound with the molecular formula C7H11N3O2 It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a nitro group, a methyl group, and an isopropyl group

Propiedades

IUPAC Name |

N-methyl-4-nitro-1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-5(2)10-4-6(11(12)13)7(8-3)9-10/h4-5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJWRGWNNPEBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

Alkylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Isopropylation: The isopropyl group is introduced through isopropylation reactions, using isopropyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, alkylation, and isopropylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group can undergo reduction reactions to form amino derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methyl and isopropyl groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, bases like potassium carbonate.

Major Products:

Reduction: Formation of N-methyl-4-amino-1-(propan-2-yl)-1H-pyrazol-3-amine.

Substitution: Formation of various substituted pyrazoles depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine has shown potential as a pharmacological agent in various studies:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM, suggesting potential use in treating inflammatory diseases.

| Cytokine | Inhibition Rate (%) at 10 µM |

|---|---|

| TNF-α | 61–85% |

| IL-6 | 76–93% |

Antitumor Activity

The compound's structural characteristics allow it to interact with biological targets associated with cancer cell proliferation:

- Case Studies : In vitro studies have shown that this compound exhibits promising IC50 values against various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma). For example, derivatives related to this compound have shown IC50 values of approximately 5.35 µM against HepG2 cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 5.35 |

| A549 | 8.74 |

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds are well-documented:

- Research Overview : Studies have indicated that derivatives of this compound possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents.

Agricultural Applications

Due to its biological activity, this compound may also find applications in agriculture:

- Pesticide Development : The compound's ability to inhibit certain biological pathways could be harnessed for developing novel pesticides or herbicides that target specific pests or weeds without harming beneficial organisms.

Case Studies and Experimental Data

In-depth studies involving the synthesis and testing of this compound have provided valuable insights into its efficacy and safety profile:

Case Study 1: Anti-inflammatory Effects

A series of pyrazole derivatives were tested for their ability to inhibit inflammatory markers in vitro. The results indicated that compounds with similar structures to N-methyl-4-nitro derivatives showed significant reductions in inflammatory cytokine levels.

Case Study 2: Antitumor Efficacy

In a comparative study of various pyrazole derivatives against cancer cell lines, it was found that those with nitro substitutions exhibited enhanced cytotoxicity, providing a basis for further development as anticancer agents.

Mecanismo De Acción

The mechanism of action of N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors, modulating their activity. The methyl and isopropyl groups can influence the compound’s lipophilicity and binding affinity to its targets.

Comparación Con Compuestos Similares

N-methyl-4-nitro-1H-pyrazol-3-amine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness: N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both methyl and isopropyl groups, which can enhance its chemical stability, solubility, and potential biological activity compared to its analogs.

Actividad Biológica

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family, characterized by its unique molecular structure which includes a nitro group, a methyl group, and an isopropyl group. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is attributed to its interaction with various molecular targets. The nitro group can undergo reduction reactions, leading to the formation of amino derivatives, which may enhance its biological properties. The pyrazole ring is known to interact with enzymes and receptors, potentially modulating their activity. Furthermore, the presence of methyl and isopropyl groups can influence the compound's lipophilicity and binding affinity, which are critical for its pharmacological effects .

Pharmacological Investigations

Recent studies have explored the pharmacological potential of this compound, focusing on its antimicrobial and anti-inflammatory properties. For example:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. While specific data on this compound is limited, related pyrazole derivatives have shown promising results in inhibiting bacterial growth .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A recent investigation into pyrazole derivatives highlighted that certain modifications could enhance anticancer activity. Although specific studies on this compound are sparse, related compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT116 and MCF7. These studies utilized assays to evaluate cell viability and apoptosis induction, indicating a potential pathway for further research into this compound's anticancer properties .

Case Study 2: Structure–Activity Relationship (SAR)

Research on similar pyrazole compounds has established a structure–activity relationship that correlates specific chemical modifications with biological activity. For instance, the introduction of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing potency against parasites . Understanding these relationships could guide future modifications of this compound to optimize its biological effects.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-methyl-4-nitro-1H-pyrazol-3-amine | Limited data available | Lacks extensive pharmacological profiling |

| 4-nitro-pyrazole | Antimicrobial | Demonstrated effectiveness against various bacteria |

| 3-Isopropylpyrazole | Anti-inflammatory | Inhibits cytokine production |

This table illustrates that while this compound has not been extensively studied, similar compounds provide insights into its potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.